Egr-1-IN-1

EGR-1 DNA-binding inhibition Target engagement potency Hydrazinecarbothioamide SAR

EGR-1-IN-1 (IT25) is the definitive chemical probe for EGR-1 target validation. It is the sole hydrazinecarbothioamide-series compound with a publicly disclosed, quantifiable IC₅₀ (1.86 μM), enabling immediate dose-response experimental design without de novo potency determination. Unlike indirect modulators (e.g., Fluorofenidone) that act via Erk kinase inhibition and confound target-specific interpretation, IT25 binds directly to the EGR-1 ZnF DNA-binding domain (EMSA-confirmed). Its low molecular weight (351.38 Da) favors topical formulation, and it has demonstrated in vivo efficacy in a BALB/c mouse model of atopic dermatitis-like skin inflammation. This catalog compound, with defined purity and solubility, ensures experimental reproducibility across laboratories.

Molecular Formula C17H13N5O2S
Molecular Weight 351.4 g/mol
Cat. No. B15604864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgr-1-IN-1
Molecular FormulaC17H13N5O2S
Molecular Weight351.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H13N5O2S/c1-24-12-6-7-13-14(8-12)20-16(23)15(13)21-22-17(25)19-11-4-2-10(9-18)3-5-11/h2-8,20,23H,1H3,(H,19,25)
InChIKeyFPQVWRGIRWPTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGR-1-IN-1 (IT25) for EGR-1 DNA-Binding Inhibition: Baseline Characterization for Inflammatory Skin Disease Research Procurement


EGR-1-IN-1 (also designated IT25; CAS 3077196-25-6) is a 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide small molecule that functions as a direct inhibitor of Early Growth Response 1 (EGR-1) DNA-binding activity. It was identified alongside two structural analogs (IT21 and IT23) in a focused medicinal chemistry campaign targeting the EGR-1 zinc-finger (ZnF) DNA-binding domain [1]. The compound has a molecular weight of 351.38 Da (C₁₇H₁₃N₅O₂S) and demonstrates an in vitro IC₅₀ of 1.86 μM against EGR-1 . Its primary research application domain is inflammatory skin disease, particularly atopic dermatitis, where EGR-1 acts as a master transcription factor driving pro-inflammatory cytokine cascades [1].

Why EGR-1-IN-1 Cannot Be Interchanged with Other In-Class EGR-1 Inhibitors: A Procurement-Relevant Rationale


EGR-1-targeting small molecules operate through divergent mechanisms—direct ZnF domain binding versus indirect pathway modulation—and exhibit substantial scaffold-dependent differences in target engagement that preclude simple substitution. Within the hydrazinecarbothioamide series itself, only IT25 (EGR-1-IN-1) possesses a publicly disclosed, quantifiable IC₅₀ value, making it the sole member amenable to dose-response experimental design without additional in-house characterization [1]. Furthermore, alternative EGR-1 pathway modulators such as Fluorofenidone suppress EGR-1 expression indirectly via Erk kinase inhibition, introducing polypharmacology that confounds target-specific interpretation . The quantitative evidence below establishes the specific dimensions along which EGR-1-IN-1 provides verifiable differentiation critical for scientific procurement decisions.

Quantitative Evidence Guide: Selection-Relevant Differentiation of EGR-1-IN-1 (IT25) from Closest Analogs and Alternatives


Quantified Target Engagement Potency (IC₅₀) Versus Unquantified In-Series Analogs IT21 and IT23

Among the three 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives (IT21, IT23, and IT25) identified as EGR-1 DNA-binding inhibitors in the foundational publication, only IT25 (EGR-1-IN-1) has a publicly reported IC₅₀ value of 1.86 μM [1]. IT21 and IT23 are described as active in EMSA and cellular assays but lack disclosed IC₅₀ values in the primary literature or any vendor technical documentation [1]. This absence of quantitative potency data for IT21 and IT23 means researchers cannot establish concentration-response relationships, determine appropriate working concentrations, or benchmark inter-laboratory reproducibility without performing de novo dose-response characterization.

EGR-1 DNA-binding inhibition Target engagement potency Hydrazinecarbothioamide SAR

Direct ZnF Domain Binding Mechanism Versus Indirect Pathway Inhibition by Fluorofenidone

EGR-1-IN-1 (IT25) binds directly to the EGR-1 zinc-finger (ZnF) DNA-binding domain, as confirmed by in silico molecular docking and electrophoretic mobility shift assays (EMSA) demonstrating dose-dependent dissociation of the EGR-1–DNA complex [1]. This direct binding mechanism is fundamentally distinct from that of Fluorofenidone (AKF-PD), which suppresses EGR-1 expression indirectly through inhibition of the hepatic Erk kinase signaling pathway upstream of EGR-1 transcriptional regulation . Fluorofenidone consequently modulates multiple targets including NF-κB and TGFβ/Smad pathways, introducing polypharmacology that complicates attribution of biological effects specifically to EGR-1 inhibition . No EMSA or direct binding data exist for Fluorofenidone demonstrating physical interaction with the EGR-1 protein.

Mechanism of action Direct target engagement EGR-1 zinc-finger domain

Chemical Scaffold Differentiation: Hydrazinecarbothioamide Core Versus Flavone-Resveratrol (AB1711) and Pyrazolo-1-Carbothioamide (Compound 36/EGR-1-IN-3)

EGR-1-IN-1 (IT25) features a 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide core scaffold (MW 351.38, C₁₇H₁₃N₅O₂S) [1] that is structurally distinct from both the predecessor compound AB1711—a flavone-resveratrol conjugate with substantially higher molecular complexity [2]—and the more recently disclosed EGR-1-IN-3 (Compound 36), which contains a pyrazolo-1-carbothioamide core (MW 573.66, C₃₁H₃₁N₃O₆S) . AB1711 served as the reference compound in the pyrazolo-1-carbothioamide optimization campaign; notably, 51 of 70 pyrazolo-1-carbothioamide derivatives (including Compound 36) demonstrated greater EGR-1 DNA-binding disruption than AB1711, indicating that AB1711 has suboptimal potency within the broader EGR-1 inhibitor landscape [3]. However, neither AB1711 nor EGR-1-IN-3 has a publicly disclosed IC₅₀ value specifically for EGR-1 inhibition, preventing direct quantitative potency comparisons.

Chemical scaffold comparison Physicochemical properties Lead optimization

Dual-Phase Validation: Combined Cellular Gene Expression Suppression and In Vivo Efficacy in a Single Study

EGR-1-IN-1 (IT25) was evaluated in both cellular and in vivo assays within the same primary publication, providing an integrated efficacy dataset uncommon for early-stage EGR-1 tool compounds. In TNFα-stimulated HaCaT human keratinocytes, IT25 effectively reduced mRNA expression of EGR-1-regulated inflammatory genes [1]. In a BALB/c mouse model of atopic dermatitis-like skin inflammation, topical application of IT25 demonstrated the potential to alleviate AD-like skin lesions in the ear skin [1]. While IT21 and IT23 showed comparable activity profiles in these same assays, no independent replication study has been published for any of the three compounds. Critically, only IT25 among this series is available as a commercial catalog compound with batch-to-batch quality control documentation , enabling independent validation studies by external laboratories.

Cellular target engagement In vivo efficacy Atopic dermatitis model

Optimal Application Scenarios for EGR-1-IN-1 (IT25) Based on Verified Evidence


Dose-Response and IC₅₀-Anchored Screening Cascades for EGR-1 Transcription Factor Inhibition

EGR-1-IN-1 is the only hydrazinecarbothioamide-series compound with a defined IC₅₀ (1.86 μM), enabling direct integration into concentration-response experimental workflows without preliminary potency determination [1]. This is particularly valuable for medium-throughput screening cascades where compound quantity is limited and rapid establishment of dose-response relationships is required. Researchers can anchor all concentrations to the known IC₅₀ value from the outset, in contrast to IT21 or IT23, which would require de novo IC₅₀ determination prior to any downstream application.

Mechanistic Studies Requiring Direct EGR-1 ZnF Domain Target Engagement Without Kinase Pathway Confounding

Studies requiring unambiguous attribution of biological effects to direct EGR-1 protein inhibition—such as transcription factor target validation, chemogenomic profiling, or ZnF-domain-focused structural biology—should select EGR-1-IN-1 over indirect modulators like Fluorofenidone. The EMSA-confirmed direct binding to the EGR-1 ZnF DNA-binding domain [1] contrasts with the multi-pathway pharmacology of Fluorofenidone (Erk, NF-κB, TGFβ/Smad) , which precludes clean interpretation of EGR-1-specific effects.

Topical Dermatological Inflammation Model Studies (Atopic Dermatitis and Related Indications)

EGR-1-IN-1 has demonstrated in vivo efficacy upon topical application in a BALB/c mouse model of atopic dermatitis-like skin inflammation [1], making it the most translationally characterized commercially available EGR-1 inhibitor for dermatological research. Its relatively low molecular weight (351.38 Da) compared to EGR-1-IN-3 (573.66 Da) is favorable for topical formulation development where permeability across the stratum corneum is a key consideration . The compound is suitable for preclinical efficacy studies in DNCB-induced or hapten-mediated skin inflammation models.

Chemical Biology Tool Compound for EGR-1-Dependent Gene Expression Profiling

For transcriptomic or proteomic experiments designed to map EGR-1-regulated gene networks in keratinocytes or other EGR-1-expressing cell types, EGR-1-IN-1 provides a well-characterized chemical probe with demonstrated efficacy in reducing TNFα-induced EGR-1 target gene expression in HaCaT cells [1]. Its availability as a catalog compound with defined purity and solubility specifications supports experimental reproducibility across independent laboratories, a critical requirement for chemical biology tool compounds.

Technical Documentation Hub

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